molecular formula C6H12O3 B1329361 Ethyl ethoxyacetate CAS No. 817-95-8

Ethyl ethoxyacetate

Cat. No.: B1329361
CAS No.: 817-95-8
M. Wt: 132.16 g/mol
InChI Key: CKSRFHWWBKRUKA-UHFFFAOYSA-N
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Description

Ethyl ethoxyacetate: is an organic compound with the chemical formula C6H12O3 . It is a colorless liquid that is used primarily as a solvent in various industrial applications. The compound is known for its pleasant odor and is often utilized in the formulation of coatings, dyes, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethoxyacetate can be synthesized through several methods. One common method involves the reaction of ethoxyacetic acid with absolute ethyl alcohol in the presence of dry hydrogen chloride. The reaction mixture is allowed to stand for 24 hours at room temperature to ensure completion. The resulting ester is then extracted using ether and purified by distillation .

Industrial Production Methods: In industrial settings, this compound is typically produced by the esterification of ethoxyacetic acid with ethanol. This process involves the use of catalysts such as sulfuric acid to accelerate the reaction. The mixture is then subjected to distillation to separate the desired ester from other by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl ethoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl ethoxyacetate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethyl ethoxyacetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions by providing a medium for reactants to interact. The compound’s molecular structure allows it to participate in hydrogen bonding and other intermolecular interactions, enhancing its effectiveness as a solvent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its pleasant odor and relatively low toxicity also contribute to its widespread use in various industries .

Properties

IUPAC Name

ethyl 2-ethoxyacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSRFHWWBKRUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061161
Record name Acetic acid, ethoxy-, ethyl ester
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

817-95-8
Record name Ethyl ethoxyacetate
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Record name Ethyl ethoxyacetate
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Record name Ethyl ethoxyacetate
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Record name Acetic acid, 2-ethoxy-, ethyl ester
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Record name Acetic acid, ethoxy-, ethyl ester
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Record name Ethyl ethoxyacetate
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Record name ETHYL ETHOXYACETATE
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Synthesis routes and methods

Procedure details

A solution of ethyl chloracetate (100 g, 99% pure, 0.81 mol) in ethanol is treated with ethanolic sodium ethoxide (282.9 g, 20.6% solution, 0.86 mole NaOC2H5) over a 1 hr period at 20° C.-30° C., heated at 40° C.-45° C. for 0.5 hr, cooled to room temperature, treated with diatomaceous earth, stirred for 0.25 hr and filtered. The filtercake is washed with ethanol. The combined filtrates are distilled to obtain the title product as a colorless liquid 75.78 g, 98.8% pure (71% yield), bp 87° C.-88° C./59 mmHg, identified by 13CNMR, 1HNMR and mass spectral analyses.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
282.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain Ethyl ethoxyacetate?

A1: this compound can be synthesized through several methods. One common approach involves the Claisen condensation reaction. [] This reaction utilizes this compound as a starting material and involves a condensation with an aldehyde, such as p-anisaldehyde, in the presence of a base. [] Another study focuses on the clean synthesis of 5-Ethyl-pyridine-2,3-dicarboxylic acid diethyl ester, where this compound is a key precursor. []

Q2: How is this compound utilized in the synthesis of other chemical compounds?

A2: this compound serves as a valuable building block in organic synthesis. For example, it acts as a starting reagent in the synthesis of 6-bromomethyl-5-(p-chlorophenyl)-2,4-diaminopyrimidine. [] This synthesis involves a series of reactions, including a Claisen condensation with this compound, ultimately leading to the target compound, which shows potential as a dihydrofolic reductase inhibitor. []

Q3: Are there any catalytic applications of this compound in chemical reactions?

A3: While this compound is not a catalyst itself, it plays a crucial role in reactions involving catalysts. Research shows that copper-aluminum catalysts can facilitate the gas-phase hydrogenation of diethyl oxalate to this compound. [] This process highlights the importance of carefully designed catalysts with multiple active sites, such as Cu and pentacoordinate Al3+, to achieve the desired transformation. []

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